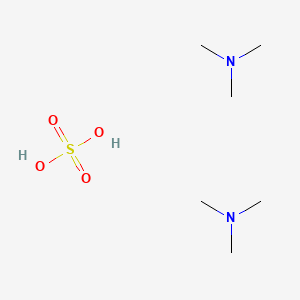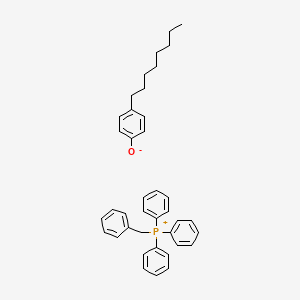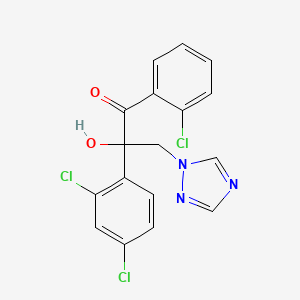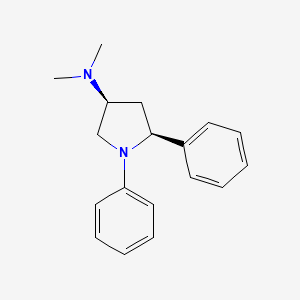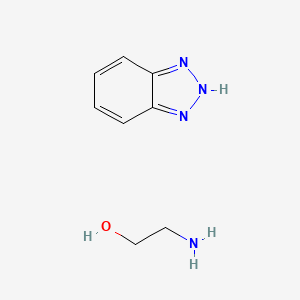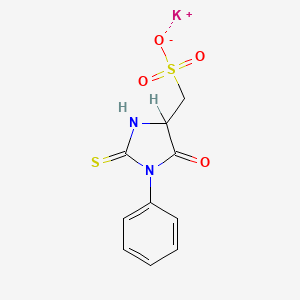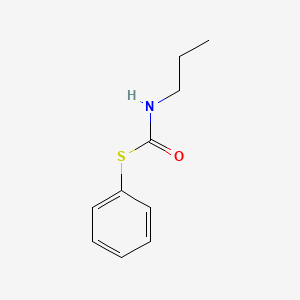
S-Phenyl propylthiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl propylthiocarbamate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Phenyl propylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene and a thiol or with carbonyl sulfide followed by alkylation with an alkyl halide . Another method is the Newman-Kwart rearrangement, which involves the thermal migration of O-aryl to S-aryl in arylthiocarbamates .
Industrial Production Methods
Industrial production of this compound often relies on the reaction of primary amines with phosgene, followed by the addition of a thiol. This method, while effective, involves the use of hazardous materials and requires careful handling and safety measures .
Analyse Chemischer Reaktionen
Types of Reactions
S-Phenyl propylthiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol and amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates .
Wissenschaftliche Forschungsanwendungen
S-Phenyl propylthiocarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of S-Phenyl propylthiocarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their activity. This mechanism is particularly relevant in its use as an herbicide, where it inhibits key enzymes involved in plant growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to S-Phenyl propylthiocarbamate include other thiocarbamates such as thiobencarb, orbencarb, and molinate . These compounds share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its specific molecular structure, which imparts unique reactivity and biological activity. Its ability to form stable covalent bonds with enzyme active sites makes it particularly effective as an inhibitor .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
14467-75-5 |
|---|---|
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
S-phenyl N-propylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI-Schlüssel |
DYAUOMSHTYZRQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


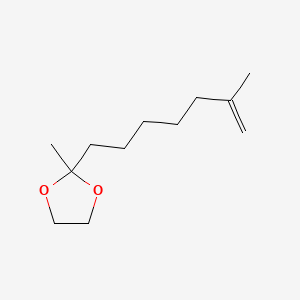

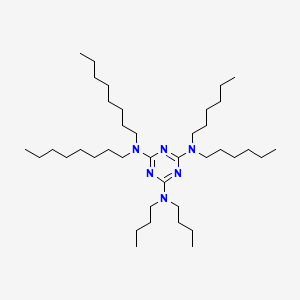

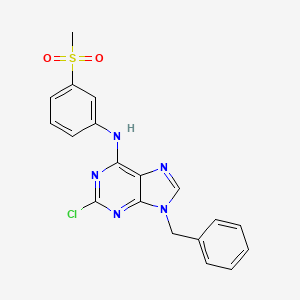
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
